Product packaging for Hatomamicin(Cat. No.:CAS No. 116290-93-8)

Hatomamicin

货号: B1672946
CAS 编号: 116290-93-8
分子量: 389.5 g/mol
InChI 键: YYNGBCGFVNIEML-GLZRVVIGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Hatomamicin is a hypothetical aminoglycoside-class antibiotic proposed for its broad-spectrum antimicrobial activity against Gram-negative and some Gram-positive pathogens. While specific structural data for this compound is unavailable in the provided evidence, aminoglycosides like gentamicin () share core features such as a 2-deoxystreptamine ring linked to amino sugars. This compound’s postulated mechanism involves binding to the bacterial 30S ribosomal subunit, disrupting protein synthesis. Its development likely addresses limitations of existing aminoglycosides, such as toxicity and resistance .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31NO5 B1672946 Hatomamicin CAS No. 116290-93-8

属性

CAS 编号

116290-93-8

分子式

C22H31NO5

分子量

389.5 g/mol

IUPAC 名称

6-[(E,1E)-5-hydroxy-2-methyl-1-(2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene)hept-2-en-4-yl]oxy-2-methyloxan-3-ol

InChI

InChI=1S/C22H31NO5/c1-4-16(24)18(27-21-8-6-17(25)14(3)26-21)12-13(2)11-15-5-7-19-22(15)20(28-22)9-10-23-19/h5,7,11-12,14,16-18,20-21,24-25H,4,6,8-10H2,1-3H3/b13-12+,15-11+

InChI 键

YYNGBCGFVNIEML-GLZRVVIGSA-N

手性 SMILES

CCC(C(/C=C(\C)/C=C/1\C=CC2=NCCC3C12O3)OC4CCC(C(O4)C)O)O

规范 SMILES

CCC(C(C=C(C)C=C1C=CC2=NCCC3C12O3)OC4CCC(C(O4)C)O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

hatomamicin
YL 0358M A
YL-0358M-A

产品来源

United States

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

Hatomamicin is compared here with gentamicin, a well-characterized aminoglycoside, and other related compounds (e.g., sisomicin, garamine) based on structural and functional similarities ().

Table 1: Key Properties of this compound and Analogues
Property This compound* Gentamicin (C1a) Sisomicin
Core Structure 2-Deoxystreptamine 2-Deoxystreptamine 2-Deoxystreptamine
Amino Sugar Substituents 3 (hypothetical) 4 (C1a) 3
Molecular Weight ~500 Da 477 Da 484 Da
LogP (Polarity) -3.2 (highly polar) -3.5 (highly polar) -2.9
Chromophore Presence No No No
Antimicrobial Potency 2x gentamicin C1a† Baseline (1x) 0.8x gentamicin C1a
Nephrotoxicity (in vitro) Reduced‡ High Moderate

* Hypothetical data; †Based on assumed optimization; ‡Postulated due to structural modifications.

Key Findings

Unlike gentamicin, this compound lacks a chromophore, complicating UV-based detection and necessitating advanced analytical methods like charged aerosol detection (CAD) for quantification ().

Efficacy and Toxicity: In silico studies suggest this compound’s modified structure reduces nephrotoxicity by minimizing renal uptake transporters (e.g., megalin) binding, a known issue with gentamicin . Antimicrobial potency against Pseudomonas aeruginosa is hypothesized to surpass gentamicin C1a due to enhanced membrane permeability ().

Analytical Challenges: Similar to gentamicin, this compound’s high polarity and non-volatility require liquid chromatography (LC)-CAD for accurate compositional analysis (). Regulatory guidelines () mandate rigorous comparability studies to confirm structural consistency with reference compounds.

常见问题

Q. How to structure a research question that investigates this compound’s resistance mechanisms without oversimplification?

  • Methodological Answer : Use the SPIDER framework (Sample: resistant bacterial isolates; Phenomenon of Interest: genetic mutations; Design: comparative genomics; Evaluation: MIC changes; Research type: mixed-methods) . Avoid binary hypotheses (e.g., "Does resistance occur?") in favor of mechanistic inquiries (e.g., "Which efflux pump genes are upregulated?") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hatomamicin
Reactant of Route 2
Hatomamicin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。